Thermal Isomerization Kinetics: Hammett Correlation and Substituent Effects on Rate
Thermal isomerization rates of substituted benzyl isocyanides, including the parent benzyl isocyanide, were measured at 170–230 °C. The relative rates exhibited an excellent Hammett correlation with ρ⁺ = −0.24, indicating that electron-donating substituents accelerate the rearrangement. This quantitative structure-reactivity relationship is specific to the benzyl isocyanide scaffold and provides a predictive framework for tuning reactivity [1].
| Evidence Dimension | Hammett reaction constant (ρ⁺) for thermal isomerization |
|---|---|
| Target Compound Data | ρ⁺ = −0.24 (for substituted benzyl isocyanides, including unsubstituted parent) |
| Comparator Or Baseline | Benzyl isocyanide (unsubstituted) as baseline within the series |
| Quantified Difference | Not applicable; class-level correlation |
| Conditions | Thermal rearrangement at 170–230 °C; α-deuterium KIE kD/kH = 1.11 |
Why This Matters
The Hammett ρ⁺ value enables rational selection of substituted benzyl isocyanides for applications requiring tunable isomerization rates, a feature absent in non-benzyl isocyanide scaffolds.
- [1] Kim, S. S. et al. Thermal Isomerizations of Substituted Benzyl Isocyanides: Relative Rates Controlled Entirely by Differences in Entropies of Activation. Journal of Organic Chemistry, 1998, 63(4), 1185-1189. View Source
